![molecular formula C10H5Cl2NO2 B11867877 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

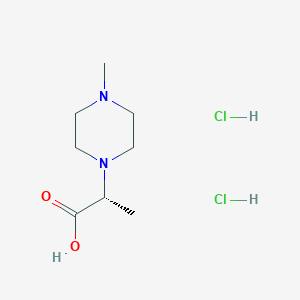

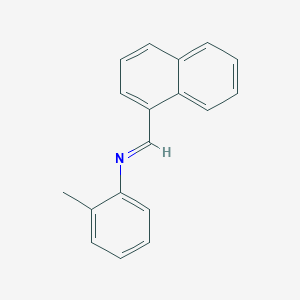

7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline: is a heterocyclic compound that features a quinoline core with two chlorine atoms and a dioxolo ring fused to it

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode beginnt mit der Chlorierung von 6,7-Dihydroxychinolin, gefolgt von der Cyclisierung mit Formaldehyd zur Bildung des Dioxolorings .

Industrielle Produktionsmethoden

Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Umkristallisations- oder Chromatographietechniken beinhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

7,8-Dichlor-[1,3]dioxolo[4,5-g]chinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können zur Modifikation des Chinolinkern verwendet werden.

Substitution: Die Chloratome können durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden typischerweise Reagenzien wie Natriumazid (NaN₃) oder Thioharnstoff (NH₂CSNH₂).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolin-N-Oxide liefern, während Substitutionsreaktionen verschiedene Chinolinderivate mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 7,8-Dichlor-[1,3]dioxolo[4,5-g]chinolin als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch hat diese Verbindung ein Potenzial als antimikrobielles Mittel gezeigt. Studien haben seine Aktivität gegen verschiedene Bakterienstämme gezeigt, was es zu einem Kandidaten für die Entwicklung neuer Antibiotika macht .

Medizin

In der medizinischen Chemie werden Derivate von 7,8-Dichlor-[1,3]dioxolo[4,5-g]chinolin auf ihre Eignung als Antikrebsmittel untersucht. Die Fähigkeit der Verbindung, mit DNA zu interagieren und Topoisomerase-Enzyme zu hemmen, macht sie zu einem vielversprechenden Leitmolekül für die Medikamentenentwicklung .

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden. Seine einzigartige Struktur ermöglicht die Feinabstimmung dieser Eigenschaften durch chemische Modifikationen .

5. Wirkmechanismus

Der Wirkmechanismus von 7,8-Dichlor-[1,3]dioxolo[4,5-g]chinolin beinhaltet seine Interaktion mit DNA und Enzymen. Die Verbindung kann in die DNA interkalieren und so ihre Struktur und Funktion stören. Außerdem kann sie Topoisomerase-Enzyme hemmen, die für die DNA-Replikation und -Transkription essentiell sind . Diese Wechselwirkungen führen zur Hemmung des Zellwachstums und der Zellproliferation, was sie zu einem potenziellen Antikrebsmittel macht .

Wirkmechanismus

The mechanism of action of 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . These interactions lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxolinsäure: Ein Chinolinderivat mit antibakteriellen Eigenschaften.

Chloroxin: Ein weiteres Chinolinderivat, das als antimikrobielles Mittel verwendet wird.

Chinolin-N-Oxide: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

7,8-Dichlor-[1,3]dioxolo[4,5-g]chinolin ist einzigartig durch das Vorhandensein von sowohl Chloratomen als auch dem Dioxolorings. Diese Kombination verleiht unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C10H5Cl2NO2 |

|---|---|

Molekulargewicht |

242.05 g/mol |

IUPAC-Name |

7,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |

InChI-Schlüssel |

ZYZAQPHAEMRVCI-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)

![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)